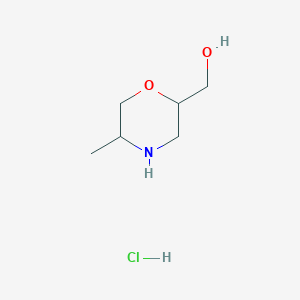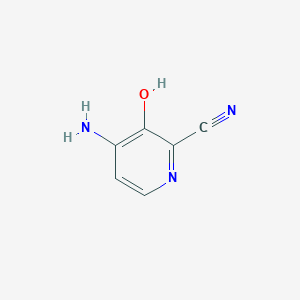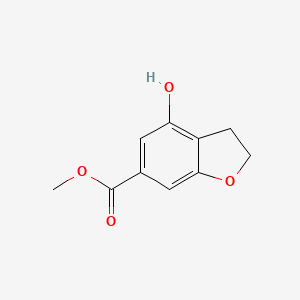
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a benzofuran ring system with a methyl ester and a hydroxyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid and controlled heating of reaction mixtures, leading to faster reaction times and improved product purity.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, leading to various biological effects. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation . The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
- Radstrictin B
- Ethyl 5-nitrobenzofuran-2-carboxylate
Uniqueness
Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
methyl 4-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h4-5,11H,2-3H2,1H3 |
InChIキー |
SZUUFSAZPRIGIR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C2CCOC2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




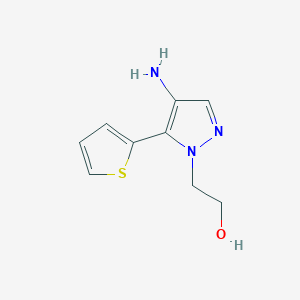
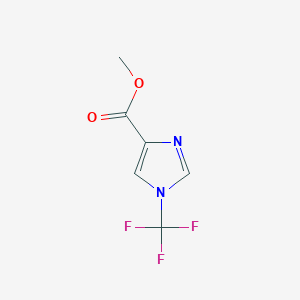
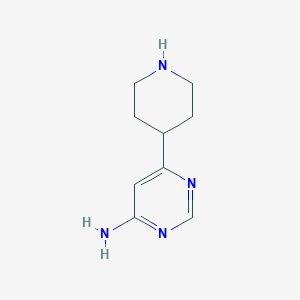

![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)


